molecular formula C12H16O4 B2380751 4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid CAS No. 585556-40-7

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

Cat. No. B2380751
CAS RN: 585556-40-7
M. Wt: 224.256
InChI Key: LSTANEOPKBKSDR-UHFFFAOYSA-N
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Description

“4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string. The SMILES string for “4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid” is CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)O . This string represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, molecular formula, and structure. For “4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid”, the molecular weight is 224.25 and the molecular formula is C12H16O4 .

Scientific Research Applications

Polymerization and Material Science

A study by Nan et al. (2017) explored the polymerization of 4-hydroxymandelic acid, which led to the formation of polymers containing benzofuranone units. This novel type of organic polymer, containing poly(benzofuran-co-arylacetic acid) structures, showed potential for diverse applications due to its ease of preparation and varied reactivity, particularly in nanomedicine and organocatalysis (Nan, Bunge, Cîrcu, Petran, Hădade, & Filip, 2017).

Synthetic Chemistry

Shachan‐Tov and Frimer (2012) demonstrated a novel synthesis method for benzofurans, starting from dihydrocoumarins. This process included the transformation of 7-Hydroxy-3,4-dihydrocoumarin-4-carboxylic acid into benzofuran-3-yl-acetic ester, showcasing a convenient approach to create benzofuran derivatives (Shachan‐Tov & Frimer, 2012).

Medicinal Chemistry

A study by Urzúa et al. (2008) identified compounds with benzofuran structures that exhibited antibacterial properties. They isolated new compounds, including 3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid, from Heliotropium filifolium, which showed activity against Gram-positive bacteria (Urzúa, Echeverría, Rezende, & Wilkens, 2008).

Chemical Synthesis and Analysis

Choi et al. (2006) synthesized the title compound through a Lewis acid-catalyzed reaction, demonstrating its chemical structure and properties. This study contributed to the understanding of molecular interactions and structural stability in benzofuran compounds (Choi, Seo, Kang, Son, & Lee, 2006).

Electrochemical Studies

Moghaddam et al. (2006) conducted an electrochemical study of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the synthesis of new benzofuran derivatives. This research contributes to the field of electrochemical synthesis and its applications in creating novel organic compounds (Moghaddam, Kobarfard, Davarani, Nematollahi, Shamsipur, & Fakhari, 2006).

properties

IUPAC Name

4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-6-9-7(13)4-12(2,3)5-8(9)16-10(6)11(14)15/h7,13H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTANEOPKBKSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid

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